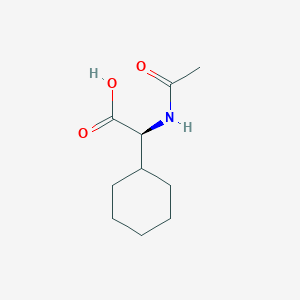

(S)-Acetylaminocyclohexylacetic acid

Description

Contextualizing Chiral Cyclohexylacetic Acid Derivatives in Academic Chemistry

Chiral carboxylic acids are fundamental tools in organic chemistry, serving as versatile building blocks and resolving agents for the synthesis of complex, single-enantiomer molecules. Within this broad class, derivatives of cyclohexylacetic acid are of particular interest. The cyclohexyl group, a six-membered saturated hydrocarbon ring, imparts distinct properties to a molecule, including increased lipophilicity and steric bulk compared to a linear alkyl chain.

In academic research, chiral cyclohexyl-containing structures are often explored as analogues of aromatic compounds like phenylalanine. The substitution of a phenyl group with a cyclohexyl group can significantly alter a molecule's biological activity, metabolic stability, and binding affinity to receptors by changing its conformational flexibility and electronic properties. Research has been conducted on various cyclohexylacetic acid derivatives, which have been isolated from natural sources or synthesized for specific applications. chemicalbook.comnih.gov The synthesis of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives, for example, highlights the efforts to create stereochemically pure cyclohexyl-based structures for further use in synthesis. nih.gov

Significance of Stereochemistry in Amino Acid Derivative Research

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in the function of biologically active compounds. Most essential biological molecules, including the amino acids that constitute proteins, are chiral. This means they exist as one of two non-superimposable mirror images, known as enantiomers (designated L- or D-, or S- or R-). Living systems are highly stereospecific; for instance, proteins are almost exclusively built from L-amino acids. chemicalbook.comsigmaaldrich.com

This inherent chirality of biological systems means that the different enantiomers of a chiral molecule can have vastly different physiological effects. chemicalbook.com An enzyme or receptor is itself a chiral environment, and it will interact differently with each enantiomer of a substrate or ligand, akin to a left hand only fitting properly into a left-handed glove. drugbank.com Consequently, in the field of medicinal chemistry and drug development, the synthesis of enantiomerically pure amino acid derivatives is paramount. The (S)-configuration of (S)-Acetylaminocyclohexylacetic acid is therefore not an incidental detail but a defining feature that dictates how it will interact in a chiral environment, making it a distinct chemical entity from its (R)-enantiomer.

Overview of Research Trajectories for this compound

While extensive research dedicated solely to this compound is not prominent in the literature, its research trajectory can be understood by examining the roles of its constituent parts: the N-acetyl group and the L-cyclohexylalanine structure.

N-acetylation is a common chemical modification of amino acids. The addition of an acetyl group to the nitrogen atom of the amino acid serves several purposes in research. It can protect the amino group during peptide synthesis, preventing it from reacting while other parts of the molecule are being modified. nih.gov N-acetylated amino acids are also studied as metabolites and are involved in various biological pathways. For example, N-acetylcysteine (NAC) is a well-known derivative used both clinically and in research due to its antioxidant properties, which stem from its role as a precursor to the antioxidant glutathione.

The core structure, L-cyclohexylalanine (the parent amino acid of the title compound), is often used as a synthetic building block. Its bulky, non-aromatic side chain makes it a useful substitute for phenylalanine in peptide and peptidomimetic design. This substitution can increase the metabolic stability of a peptide by making it resistant to enzymatic degradation or can be used to probe the importance of aromatic interactions in protein-ligand binding.

Given these functions, the primary research trajectory for this compound is as a specialized chiral building block. Its pre-acetylated form makes it suitable for direct incorporation into synthetic pathways for creating complex peptides, peptidomimetics, or other chiral molecules where the specific steric and lipophilic properties of the (S)-cyclohexylalanine residue are desired to influence the final product's structure, stability, or biological activity.

Data Tables

Table 1: Chemical Properties of this compound

The properties for this compound are derived from its chemical structure, as it is not widely cataloged in chemical databases. For context, properties of the parent compound, L-Cyclohexylalanine, are also included.

| Property | Value for this compound | Value for L-Cyclohexylalanine |

| Synonyms | N-Acetyl-L-cyclohexylalanine | (S)-2-Amino-3-cyclohexylpropanoic acid |

| CAS Number | Not readily available | 27527-05-5 nih.gov |

| Molecular Formula | C₁₁H₁₉NO₃ | C₉H₁₇NO₂ nih.gov |

| Molecular Weight | 213.27 g/mol | 171.24 g/mol |

| Appearance | Predicted: White to off-white solid | White to off-white solid nih.gov |

| pKa (Acidic) | Predicted: ~3.8 | 2.33 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVAKVOCWNDLJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577046 | |

| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78781-84-7 | |

| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving S Acetylaminocyclohexylacetic Acid Precursors and Analogues

Acetylation Reaction Mechanisms

The synthesis of (S)-Acetylaminocyclohexylacetic acid from its corresponding amino acid precursor, (S)-aminocyclohexylacetic acid, involves the formation of an amide bond through N-acetylation. nih.gov This transformation is a cornerstone of organic synthesis, often employed to protect amine groups during multi-step synthetic sequences. nih.govijcrt.org The mechanism of this reaction and the factors influencing its outcome are critical to achieving high yields and purity.

The formation of the amide linkage in this compound proceeds via a nucleophilic acyl substitution reaction. chemistrytalk.org In this process, the nucleophilic amino group of the precursor attacks the electrophilic carbonyl carbon of an acetylating agent. youtube.com The most common acetylating agents for this purpose are acetic anhydride (B1165640) or acetyl chloride. wikipedia.org

The general mechanism involves a two-step addition-elimination pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acetylating agent. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.combyjus.commasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed by the lone pair of electrons from the oxygen atom, leading to the expulsion of a leaving group. masterorganicchemistry.com For acetic anhydride, the leaving group is a stable acetate (B1210297) ion; for acetyl chloride, it is a chloride ion. youtube.com

This reaction can be catalyzed by either acid or base. byjus.com

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the acetylating agent is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophilic amine. byjus.com

Base Catalysis/Uncatalyzed: Under basic or neutral conditions, the amine acts as the nucleophile directly. A base can also be used to deprotonate the amine, increasing its nucleophilicity. byjus.com

The efficiency and selectivity of the acetylation reaction are highly dependent on the chosen reaction conditions, including temperature, solvent, and the presence of a catalyst. Optimizing these parameters is essential for maximizing product yield and minimizing side reactions.

Key Reaction Parameters:

Temperature: Reaction temperature significantly affects the rate of acetylation. For instance, in studies on continuous-flow acetylation, increasing the temperature to 200°C was found to be optimal for achieving high conversion rates. nih.gov For many laboratory-scale acetylations under solvent-free conditions, moderate temperatures of around 60°C can provide complete conversion in a reasonable timeframe. mdpi.com

Catalyst: While the reaction can proceed without a catalyst, both acid and base catalysts are often used to accelerate the process. Weakly acidic conditions, such as using acetic acid (vinegar), can effectively catalyze the acetylation of amines with acetic anhydride. ijcrt.org Lewis acids are also employed to activate the acetylating agent. nih.gov

Solvent: The choice of solvent can influence reaction kinetics. Polar aprotic solvents are commonly used, though many modern procedures focus on greener, solvent-free conditions. nih.govmdpi.com Running the reaction neat (without solvent) can simplify purification and reduce environmental impact. ijcrt.org

Table 1: Influence of Reaction Conditions on N-Acetylation of Amines

| Condition | Parameter | Observation | Reference Compound(s) | Citation(s) |

|---|---|---|---|---|

| Temperature | 25°C to 200°C | Increasing temperature generally increases reaction rate and conversion, with an optimal temperature found for specific systems. | Benzylamine | nih.gov |

| Catalyst | Acetic Acid | A catalytic amount of weak acid can significantly accelerate the reaction between an amine and acetic anhydride. | Aromatic Amines | ijcrt.org |

| Catalyst | None (Catalyst-Free) | The reaction can proceed efficiently without a catalyst, especially at elevated temperatures (e.g., 60°C). | Benzyl (B1604629) alcohol, Aniline | mdpi.com |

| Solvent | Solvent-Free | Eliminating the solvent provides an efficient and environmentally friendly method, often with high yields. | Various amines | ijcrt.orgmdpi.com |

| Pressure | Up to 50 bar | In continuous-flow systems, moderate pressure can be necessary to improve conversion, particularly at high temperatures. | Benzylamine | nih.gov |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of this compound is a key site for further chemical modifications, such as esterification and amidation. These reactions are fundamental in organic and medicinal chemistry for synthesizing derivatives with altered physicochemical properties.

The conversion of the carboxylic acid group to an ester is most commonly achieved through Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. longdom.orgyoutube.com

The mechanism of Fischer esterification is a reversible, multi-step process: masterorganicchemistry.comyoutube.com

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated by a base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Because the reaction is in equilibrium, the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. youtube.com

Table 2: Kinetic Parameters in Acid-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature (K) | Reaction Order | Citation(s) |

|---|---|---|---|---|---|

| Acetic Acid | Ethanol | Clay Catalyst | 363 | Second | longdom.org |

| Acetic Acid | Ethanol | Sulfuric Acid | 323-333 | Second | researchgate.net |

The direct reaction between the carboxylic acid of this compound and an amine to form a new amide bond is generally inefficient. This is because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.orguomustansiriyah.edu.iq

To facilitate this transformation, the carboxylic acid must first be "activated" using a coupling reagent. researchgate.netluxembourg-bio.com This process converts the hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by an amine. This strategy is the foundation of peptide synthesis. researchgate.net

Common amidation strategies include:

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the desired amide and generating dicyclohexylurea as a byproduct. libretexts.orgresearchgate.net

Onium Salt Coupling: In modern peptide synthesis, onium salts (uronium/aminium or phosphonium) such as HATU, HBTU, or PyBOP are frequently employed. luxembourg-bio.com These reagents, in the presence of a non-nucleophilic base, convert the carboxylic acid into a reactive ester in situ, which rapidly reacts with the amine to yield the amide with high efficiency and minimal side reactions. luxembourg-bio.com

In this context, this compound serves as an analogue of an N-protected amino acid. The acetyl group on the nitrogen prevents it from participating in the reaction, allowing the carboxylic acid to be selectively coupled with another amine-containing molecule.

Cyclohexane (B81311) Ring Transformations and Derivatizations

The saturated cyclohexane ring of this compound is generally unreactive compared to the functional groups it carries. However, the modification of this carbocyclic scaffold is a potential avenue for creating structural analogues with diverse properties. Transformations would typically involve the functionalization of C-H bonds, which requires specific and often harsh conditions, or be facilitated by the introduction of other functional groups onto the ring in precursor molecules.

Potential derivatizations of the cyclohexane ring include:

Oxidative Functionalization: While challenging, C-H bonds on the ring could be oxidized to hydroxyl groups using powerful chemical oxidants or through enzymatic methods. Certain enzymes, such as dioxygenases, are known to catalyze complex oxidative cyclization and desaturation reactions on saturated ring systems, demonstrating the biological feasibility of such transformations. researchgate.net

Halogenation: Free-radical halogenation could introduce halogen atoms onto the cyclohexane ring, which can then serve as handles for further nucleophilic substitution or elimination reactions to introduce unsaturation.

Synthesis from Functionalized Precursors: A more common and controlled strategy involves starting with a cyclohexane precursor that already contains additional functional groups (e.g., ketones, alkenes, or hydroxyls). These groups allow for a wide range of well-established chemical transformations, such as reduction, oxidation, or addition reactions, to build molecular complexity before or after the introduction of the acetylamino and acetic acid side chains.

These derivatization strategies are crucial in fields like medicinal chemistry, where subtle changes to a molecule's carbon skeleton can significantly impact its biological activity and properties.

Regioselective and Stereoselective Functionalization

The functionalization of the cyclohexane ring in precursors to this compound is a critical step that defines the molecule's ultimate structure and stereochemistry. Key to this is the use of catalyst-controlled reactions that can overcome the inherent reactivity of C-H bonds to achieve high site- and stereoselectivity.

One powerful strategy for achieving such selective functionalization is the desymmetrization of unactivated cyclohexane derivatives through donor/acceptor carbene insertion. nih.gov This method allows for the introduction of functional groups at specific methylene (B1212753) C-H bonds with high precision. The catalyst, typically a dirhodium complex, creates a chiral microenvironment that guides the carbene to a specific C-H bond on the cyclohexane ring. researchgate.net Noncovalent interactions between the substrate and the catalyst's ligands are instrumental in orienting the substrate, thereby dictating which C-H bond will react and from which face, leading to a high degree of both regioselectivity and stereoselectivity. researchgate.net

The Michael addition reaction is another cornerstone in the stereoselective synthesis of these complex molecules. nih.govmdpi.com Organocatalyzed Michael additions, for instance, of aldehydes to 1-nitrocyclohexene, provide a direct route to highly functionalized cyclohexane precursors. nih.gov The use of chiral pyrrolidines as catalysts has been shown to proceed with high diastereo- and enantioselectivity, favoring the formation of one out of eight possible stereoisomers. nih.gov The mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then attacks the nitroalkene. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine, directing the incoming electrophile to the opposite face.

| Catalyst | Aldehyde | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee, cis) |

| (S)-Pyrrolidine A | Propanal | >20:1 | 96 |

| (S)-Pyrrolidine A | Isovaleraldehyde | >20:1 | 99 |

| (S)-Pyrrolidine A | 3-Phenylpropanal | >20:1 | 99 |

Table 1: Stereoselective Michael Addition of Aldehydes to 1-Nitrocyclohexene. nih.gov

Addition and Elimination Reactions on Cyclohexane Rings

Addition and elimination reactions are fundamental transformations used to modify the cyclohexane ring in the synthesis of this compound analogues. These reactions are crucial for introducing or removing unsaturation and for setting up the desired stereochemistry.

Asymmetric hydrogenation is a key addition reaction for converting unsaturated cyclohexane precursors into the desired saturated products with high stereocontrol. This is often achieved using transition metal catalysts, such as rhodium or nickel, complexed with chiral ligands. numberanalytics.comrsc.org The chiral ligand creates an asymmetric environment around the metal center, which then coordinates to the double bond of the substrate. numberanalytics.com Dihydrogen is then delivered to one face of the double bond, leading to the formation of a specific stereoisomer. The mechanism of this stereoselection often involves intricate interactions between the substrate, the chiral ligand, and the metal center, with the final stereochemistry being determined by the most energetically favorable transition state. mdpi.com

Elimination reactions, particularly the E2 elimination, are also important, for instance, in creating double bonds that can be further functionalized. The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. In a cyclohexane ring, this translates to a requirement for both the leaving group and the proton to be in axial positions. This conformational requirement has significant implications for the regioselectivity and stereoselectivity of the elimination, as only protons on carbons adjacent to the leaving group that can adopt an axial position will be removed.

Conjugate addition, or Michael addition, is a widely used C-C bond-forming reaction in this context. mdpi.com The addition of nucleophiles to α,β-unsaturated systems on a cyclohexane ring allows for the introduction of various side chains. When chiral catalysts are employed, these additions can be highly stereoselective. rsc.org For example, the addition of cyclohexyl Meldrum's acid to nitroalkenes catalyzed by N-sulfinyl urea (B33335) provides a route to γ-amino acids with excellent control over multiple stereocenters. rsc.org

| Nitroalkene | Catalyst Loading (mol%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) |

| β-nitrostyrene | 0.2 | >20:1 | 99 |

| (E)-1-nitro-3-phenylprop-1-ene | 0.2 | >20:1 | 98 |

| (E)-1-nitro-4-phenylbut-1-ene | 0.2 | >20:1 | 97 |

Table 2: N-sulfinyl urea catalyzed addition of cyclohexyl Meldrum's acid to nitroalkenes. rsc.org

Role of Chiral Environment in Reaction Progression

The chiral environment is the most critical factor in achieving the desired stereochemical outcome in the synthesis of enantiomerically pure compounds like this compound. This environment can be created by chiral catalysts, chiral auxiliaries, or even chiral solvents, although the first two are most common and effective.

In organocatalyzed reactions, such as the Michael additions discussed earlier, the chiral catalyst (e.g., a chiral amine or thiourea (B124793) derivative) interacts with the substrate to form a transient chiral intermediate or a well-defined transition state. mdpi.com For instance, in the Michael addition of a ketone to a nitroalkene catalyzed by a chiral primary amine-thiourea catalyst, the primary amine forms an enamine with the ketone. Simultaneously, the thiourea moiety of the catalyst activates the nitroalkene through hydrogen bonding. mdpi.com This dual activation brings the two reactants together in a highly organized, chiral transition state. The steric bulk and electronic properties of the catalyst's chiral backbone then dictate the facial selectivity of the attack of the enamine on the nitroalkene, leading to high enantioselectivity. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these transition state structures. mdpi.com These studies can help rationalize the observed stereoselectivity by comparing the energies of different possible transition states. For example, in the Michael reaction between cyclohexanone (B45756) and trans-β-nitrostyrene catalyzed by a chiral thiourea, DFT calculations have shown that the most stable transition state is the one that leads to the experimentally observed major product. mdpi.com

The choice of chiral ligand in metal-catalyzed reactions is equally critical. numberanalytics.com Chiral ligands, by coordinating to the metal center, create a chiral pocket that influences how the substrate binds and reacts. numberanalytics.com The steric and electronic properties of the ligand can be fine-tuned to maximize the energy difference between the diastereomeric transition states, thus leading to high enantioselectivity.

In essence, the chiral environment provides a template that forces the reaction to proceed through a specific, lower-energy pathway, leading to the preferential formation of one enantiomer over the other. The understanding and rational design of these chiral environments are at the forefront of modern asymmetric synthesis.

Structural Modifications and Derivatization Strategies for Advanced Research

Synthesis of Analogues with Varied N-Acyl Groups

The N-acetyl group of (S)-Acetylaminocyclohexylacetic acid is a primary target for modification to generate a diverse library of analogues. This is typically achieved by first synthesizing the core amino acid scaffold and then introducing different acyl groups through N-acylation reactions. This approach allows for the systematic variation of the acyl group's size, lipophilicity, and electronic properties.

Table 1: Examples of N-Acyl Group Modifications

| Original Group | Modified Group Example | Potential Synthetic Reagent |

| Acetyl (-COCH₃) | Propionyl (-COCH₂CH₃) | Propionyl chloride |

| Acetyl (-COCH₃) | Benzoyl (-COC₆H₅) | Benzoyl chloride |

| Acetyl (-COCH₃) | Cyclohexanecarbonyl | Cyclohexanecarbonyl chloride |

| Acetyl (-COCH₃) | Nicotinoyl (pyridine-3-carbonyl) | Nicotinic acid with a coupling agent |

Introduction of Diverse Substituents on the Cyclohexane (B81311) Ring

Another critical strategy for derivatization involves introducing a wide range of substituents onto the cyclohexane ring. This allows for the exploration of how changes in stereochemistry, steric bulk, and electronic nature at different positions on the ring affect the molecule's behavior. A common approach is to introduce a versatile functional group, such as an azide, which can then be converted into various other functionalities through subsequent reactions. researchgate.net This method provides an efficient route to a multitude of analogues from a single, common intermediate.

When introducing one or more substituents onto the cyclohexane ring, controlling the stereochemistry is paramount. The relative orientation of substituents gives rise to geometric isomers, specifically cis (on the same side of the ring) and trans (on opposite sides). pressbooks.pub These isomers are not interconvertible without breaking bonds and can exhibit significantly different properties. pressbooks.pub

Achieving stereocontrol depends on the choice of synthetic route and reaction conditions. For instance, reactions that proceed through a planar intermediate may yield a mixture of isomers, whereas stereospecific reactions, such as those involving enzymatic catalysis or chiral auxiliaries, can provide a single desired stereoisomer. The existing stereocenters of this compound can also direct the stereochemical outcome of subsequent reactions on the ring, a phenomenon known as substrate control.

The cyclohexane ring predominantly adopts a low-energy chair conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). pressbooks.pub These two chair conformations can interconvert via a "ring flip," which causes all axial substituents to become equatorial and vice versa. pressbooks.pub

For a substituted cyclohexane, the two chair conformations are often not equal in energy. The conformation that places the substituent in the more spacious equatorial position is generally more stable. pressbooks.pub This preference is due to the avoidance of steric strain, particularly 1,3-diaxial interactions, which are unfavorable interactions between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pub The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. pressbooks.pub For example, in methylcyclohexane, about 95% of the molecules are in the conformation with the methyl group in the equatorial position at equilibrium. pressbooks.pub

Table 2: Conformational Preference of Cyclohexane Substituents

| Substituent | A-Value (kcal/mol)* | Equatorial Preference |

| -CH₃ (Methyl) | 1.7 | Strong |

| -OH (Hydroxy) | 0.9 | Moderate |

| -Cl (Chloro) | 0.5 | Low |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Very Strong |

*The A-value represents the free energy difference between the axial and equatorial conformations. A higher value indicates a stronger preference for the equatorial position.

Carboxylic Acid and Amide Group Transformations

The carboxylic acid and amide functional groups present in the parent molecule are key sites for chemical modification. These transformations can alter the molecule's polarity, acidity, and ability to form hydrogen bonds.

The carboxylic acid moiety is readily converted into a variety of derivatives, most commonly esters and amides. libretexts.org

Esterification : Esters are typically formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and measures such as removing the water byproduct are often taken to drive the reaction to completion. libretexts.org

Amide Formation : The synthesis of amides involves reacting the carboxylic acid with a primary or secondary amine. libretexts.org A direct reaction between a carboxylic acid and an amine can be complicated by an initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. quora.comlibretexts.org To overcome this, the carboxylic acid is often "activated." Common methods include:

Conversion to an Acyl Chloride : The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the amine. quora.comkhanacademy.org

Use of Coupling Reagents : Dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used to facilitate the direct formation of the amide bond by removing water. youtube.com A vast number of modern coupling reagents, including HBTU and those based on phosphonium (B103445) or uronium salts, have been developed for efficient amide bond formation. organic-chemistry.org

Table 3: Common Methods for Amide Synthesis from Carboxylic Acids

| Method | Reagents | Key Feature |

| Thermal Dehydration | Amine, Heat | Forms ammonium salt intermediate, then dehydrates at high temperature. libretexts.org |

| Acyl Halide Intermediate | SOCl₂ or (COCl)₂, then Amine | Highly reactive intermediate ensures efficient reaction. quora.com |

| Coupling Reagent | Amine, DCC, HBTU, etc. | Promotes dehydration under mild conditions. youtube.comorganic-chemistry.org |

| Catalytic Methods | Amine, Boronic acid catalysts, etc. | Modern methods offering high yields and mild conditions. organic-chemistry.org |

In the course of a multi-step synthesis involving the derivatization of this compound, it is often necessary to temporarily mask one or more reactive functional groups to prevent them from participating in unwanted side reactions. This is the role of protecting groups. jocpr.com A protecting group is selectively introduced onto a functional group, remains stable during subsequent chemical transformations, and can then be selectively removed under mild conditions to reveal the original functionality. jocpr.comresearchgate.net

The choice of a protecting group strategy is crucial for the success of a complex synthesis. jocpr.com For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). jocpr.com The carboxylic acid group is often protected as an ester, such as a benzyl (B1604629) or tert-butyl ester. A key concept is the use of orthogonal protecting groups, which can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain protected. jocpr.com For example, a Boc group is removed with acid, while an Fmoc group is removed with a base. Modern research continues to develop novel protecting groups with specialized properties, such as the polar N,N-dimethylaminooxy carbonyl (Dmaoc) group, designed to improve the solubility of protected peptide intermediates. frontiersin.org

Theoretical and Computational Chemistry Approaches to S Acetylaminocyclohexylacetic Acid

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of (S)-Acetylaminocyclohexylacetic acid from first principles. These methods solve approximations of the Schrödinger equation to find the electronic structure and energy of the molecule.

The non-planar cyclohexane (B81311) ring and the two flexible substituents—the acetylamino and acetic acid groups—endow this compound with significant conformational complexity. The most stable arrangement of the cyclohexane ring is typically a chair conformation, which minimizes both angle strain and torsional strain. The two substituents can exist in either axial or equatorial positions, leading to distinct diastereomeric chair conformers.

Computational methods are used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion (saddle points). A systematic conformational search would typically involve rotating the key dihedral angles and calculating the energy of each resulting structure. The most stable conformers are generally those where the bulky substituents occupy the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions. For the carboxylic acid group, it is generally understood that the syn conformation is favored in the gas phase, though the anti conformation can become more stable in aqueous solutions due to better solvent interactions. nih.gov

Table 1: Representative Relative Energies of this compound Conformers Note: These are hypothetical values calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment to illustrate typical results. Negative values indicate greater stability.

| Conformer | Acetylamino Position | Acetic Acid Position | Relative Free Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | +4.85 |

| 3 | Axial | Equatorial | +5.20 |

| 4 | Axial | Axial | +10.50 |

The results typically show that the di-equatorial conformer is the most energetically favorable. The energy landscape would also include higher-energy twist-boat and boat conformations, which often act as transition states or high-energy intermediates in the process of ring-flipping between the two chair forms.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine the distribution of electrons and identify orbitals involved in chemical reactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ijcce.ac.ir The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylate group and the nitrogen atom of the amide group, as these are the most electron-rich regions. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid, which is the most electrophilic site.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found near the acidic proton of the carboxylic acid and the N-H proton of the amide, highlighting sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties of the Most Stable Conformer Note: Representative values for illustration.

| Property | Value | Description |

| HOMO Energy | -9.65 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.55 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 9.10 eV | Reflects kinetic stability. |

| Dipole Moment | 3.5 D | Measures overall molecular polarity. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. doi.orgresearchgate.net

To understand the kinetics of a potential reaction, such as an intramolecular cyclization to form a lactam, computational chemists locate the transition state (TS) structure corresponding to the highest point on the reaction pathway. A transition state is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. beilstein-journals.org

Methods like the Activation Strain Model can be employed to break down the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the actual interaction between the distorted reactants). beilstein-journals.org This analysis provides deeper insight into the factors that control the reaction barrier.

For a hypothetical intramolecular cyclization of this compound, calculations would model the approach of the amide nitrogen to the carbonyl carbon of the carboxylic acid, locating the specific geometry of the tetrahedral intermediate's formation. The calculated activation energy would predict the feasibility of such a reaction under given conditions.

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit solvent models involve including a number of individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost.

The presence of an acid or base catalyst can also be modeled. For example, the mechanism of an acid-catalyzed cyclization would be modeled by including a hydronium ion and calculating the activation energy for the protonated species. Computational studies can show how a catalyst lowers the activation barrier by stabilizing the transition state or altering the reaction mechanism entirely. beilstein-journals.org

Prediction of Stereoselectivity and Diastereomeric Ratios

Computational chemistry has become an invaluable tool for predicting the stereochemical outcome of reactions. rsc.org For reactions involving this compound, theoretical models can predict which diastereomeric product is likely to be favored.

This is achieved by modeling the reaction pathways leading to all possible stereoisomeric products. By calculating the free energies of the transition states for each pathway, the relative rates of formation can be predicted. According to transition state theory, the ratio of products is determined by the difference in the Gibbs free energies of the corresponding transition states (ΔΔG‡). A lower transition state energy corresponds to a faster reaction and, therefore, the major product.

For instance, if a reaction created a new chiral center on the cyclohexane ring, computational models would be built for the transition states leading to the (S,S) and (S,R) diastereomers. By comparing the calculated ΔG‡ values for these two pathways, a prediction of the diastereomeric ratio (d.r.) can be made before the reaction is ever run in a lab. These predictions are crucial for designing stereoselective syntheses. rsc.org

Advanced Simulation Techniques (e.g., Molecular Dynamics for Conformational Flexibility)

Advanced computational methods, particularly molecular dynamics (MD) simulations, offer powerful tools for investigating the conformational flexibility of this compound. While specific MD studies on this molecule are not extensively documented in publicly available literature, the principles and applications of these techniques can be understood through research on structurally analogous compounds, such as gabapentin (B195806). mdpi.comnih.gov MD simulations provide a dynamic perspective on molecular behavior, complementing the static pictures offered by quantum mechanical calculations.

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, this involves creating a computational model of the molecule and simulating its behavior in a virtual environment that can mimic physiological conditions, such as in a water solvent. These simulations can reveal how the molecule folds, rotates, and changes its shape, providing critical insights into its conformational landscape.

The conformational flexibility of this compound is largely determined by the rotational freedom around its single bonds and the puckering of the cyclohexane ring. The orientation of the acetylamino and acetic acid substituents on the cyclohexane ring can lead to various conformers with different energies and populations. Understanding the distribution and interconversion of these conformers is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to interact with its target.

Research on the related compound gabapentin has demonstrated the utility of MD simulations in exploring its conformational space. mdpi.comchemrevlett.com Similar approaches can be applied to this compound to identify its most stable conformers and the energy barriers between them. For instance, a simulation could track the dihedral angles of the side chains relative to the cyclohexane ring to map out the potential energy surface.

The results of a molecular dynamics simulation can be used to generate data on the relative energies of different conformations and their statistical prevalence. This information is vital for understanding which shapes the molecule is most likely to adopt and, therefore, which conformers are most likely to be biologically active. A representative, illustrative data table derived from a hypothetical molecular dynamics study of this compound is presented below.

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial-Equatorial | τ1: 178.5, τ2: -65.2 | 0.00 | 65.3 |

| Equatorial-Axial | τ1: 175.1, τ2: 58.9 | 1.25 | 20.1 |

| Axial-Equatorial | τ1: 62.3, τ2: -68.4 | 2.10 | 10.5 |

| Axial-Axial | τ1: 60.8, τ2: 61.3 | 3.50 | 4.1 |

This table is a hypothetical representation of data that could be generated from a molecular dynamics simulation of this compound and is intended for illustrative purposes.

Advanced Analytical Methodologies for Stereochemical and Structural Characterization

Spectroscopic Techniques for Absolute and Relative Configuration Determination

Spectroscopic methods are indispensable for elucidating the structure and stereochemistry of chiral molecules in a non-destructive manner. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) provide detailed information on atomic connectivity, spatial arrangements, and the molecule's interaction with polarized light, which are crucial for assigning stereochemical descriptors. purechemistry.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitutional and configurational aspects of (S)-Acetylaminocyclohexylacetic acid. Standard one-dimensional ¹H and ¹³C NMR spectra confirm the molecular skeleton by identifying the chemical environments of each hydrogen and carbon atom.

For stereochemical assignment, advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. NOESY detects through-space correlations between protons that are in close proximity, allowing for the determination of the relative configuration. For this compound, NOESY can distinguish between diastereomeric possibilities by establishing the spatial relationship between the protons on the cyclohexane (B81311) ring and the substituents. For instance, correlations between the methine proton at the chiral center and specific axial or equatorial protons on the cyclohexane ring would help to establish the preferred conformation and the relative orientation of the acetylamino and acetic acid groups.

Table 1: Illustrative ¹H NMR Data for Stereochemical Analysis of this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Spatial Information |

| CH-N | 4.10 | ddd | 10.5, 8.5, 4.0 | Coupling constants suggest an axial or pseudo-axial orientation, influencing the conformation of the acetylamino group. |

| CH-COOH | 2.85 | dd | 8.5, 5.0 | The coupling to the adjacent methine proton helps define the relative orientation of the acetic acid side chain. |

| NH | 7.50 | d | 8.0 | Coupling to the adjacent methine proton confirms the N-H bond orientation. |

| Cyclohexyl-H (axial) | 1.20 - 1.45 | m | - | Distinct chemical shifts from equatorial protons due to anisotropic effects. |

| Cyclohexyl-H (equatorial) | 1.60 - 1.85 | m | - | Distinct chemical shifts from axial protons. |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Chirality

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information on the absolute configuration of a chiral molecule in solution. wikipedia.orgwikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. byopera.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration of this compound is determined by comparing its experimental VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations. americanlaboratory.comnih.gov A match between the experimental spectrum and the spectrum calculated for the (S)-enantiomer provides a confident assignment of the absolute configuration. nih.gov This method is particularly valuable as it does not require crystallization of the compound. acs.org

ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org As the wavelength approaches an electronic absorption band of a chromophore within the chiral molecule (like the carbonyl group in the acetyl and carboxyl functions), the optical rotation undergoes a rapid change. This phenomenon, known as the Cotton effect, produces a characteristic ORD curve. libretexts.orgvlabs.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the environment surrounding the chromophore. scispace.comkud.ac.in For this compound, the n→π* transition of the carbonyl groups would be expected to produce a distinct Cotton effect, the sign of which could be used to confirm the (S) configuration by applying established empirical rules or by comparison with theoretical calculations.

Table 2: Representative ORD Data Illustrating a Hypothetical Cotton Effect

| Wavelength (nm) | Molar Rotation [Φ] | Observation |

| 700 | +50 | Plain curve at long wavelengths |

| 589 (Na D-line) | +75 | Standard optical rotation value |

| 320 | +2500 | Peak of a positive Cotton effect |

| 295 | 0 | Crossover point, near λmax of chromophore |

| 270 | -1800 | Trough of a positive Cotton effect |

| 240 | -500 | Approaching baseline |

Mass Spectrometry in Elucidating Molecular Structure and Derivatization

Mass Spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the precise elemental formula.

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the neutral loss of the acetyl group (CH₂CO), the loss of the carboxylic acid group (COOH), and cleavages within the cyclohexane ring. nih.govnih.gov Analyzing these fragment ions helps to piece together the molecular structure and confirm the connectivity of the functional groups. researchgate.netwiley-vch.de While standard MS does not differentiate between enantiomers, it can be used for stereochemical analysis if the molecule is first derivatized with a chiral reagent to form diastereomers, which possess different physical properties and may produce distinct fragmentation patterns.

Table 3: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Hypothetical) | Ion Description | Structural Information Confirmed |

| 214.1387 | [M+H]⁺ | Molecular weight and elemental formula (C₁₀H₁₇NO₃) |

| 172.1281 | [M+H - CH₂CO]⁺ | Presence and loss of the N-acetyl group |

| 168.1070 | [M+H - H₂O - CO]⁺ | Loss from the carboxylic acid moiety |

| 154.1124 | [M+H - COOH - H]⁺ | Presence and cleavage of the acetic acid side chain |

| 81.0704 | [C₆H₉]⁺ | Characteristic fragment from the cyclohexane ring |

X-ray Crystallography for Solid-State Stereostructure Elucidation

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique provides an unambiguous three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom. researchgate.net

For this compound, a successful crystallographic analysis would yield a detailed solid-state structure, confirming the (S) configuration at the chiral center through the application of anomalous dispersion methods, often quantified by the Flack parameter. nih.gov Furthermore, it would provide precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the acetylamino and acetic acid substituents in the crystalline state.

Table 4: Typical Crystallographic Data Obtained from an X-ray Analysis

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₁₀H₁₇NO₃ | Confirms elemental composition in the crystal. |

| Space Group | P2₁ (Chiral) | Indicates the crystal belongs to a chiral space group, a prerequisite for an enantiopure compound. wikipedia.org |

| a, b, c (Å) | 8.5, 10.2, 12.1 | Unit cell dimensions defining the crystal lattice. |

| α, β, γ (°) | 90, 105.4, 90 | Unit cell angles. |

| Flack Parameter | 0.02(5) | A value close to zero confirms the assigned absolute (S) configuration. nih.gov |

| R-factor | 0.035 | Indicates a good fit between the experimental data and the final structural model. |

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (% ee) of a chiral sample. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for assessing the enantiomeric purity of this compound. The separation of the (S)- and (R)-enantiomers is achieved by creating a transient diastereomeric interaction with a chiral environment. This is typically accomplished using a chiral stationary phase (CSP). sigmaaldrich.comhplc.eu

CSPs are packed into HPLC columns and contain a chiral selector that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed for separating a wide range of chiral compounds, including those with carboxylic acid and amide functionalities. sigmaaldrich.comnih.gov By analyzing a sample of this compound on a suitable chiral column, the presence of even trace amounts of the unwanted (R)-enantiomer can be detected and quantified, allowing for a precise determination of the enantiomeric excess.

Table 5: Example Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (% ee) |

| (S)-enantiomer | 10.4 | 995,000 | >99% |

| (R)-enantiomer | 12.1 | < 5,000 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) coupled with chiral stationary phases (CSPs) represents a powerful and highly sensitive analytical technique for the enantioselective separation and stereochemical characterization of chiral molecules such as this compound. The high efficiency, rapid analysis times, and compatibility with mass spectrometry (GC-MS) make it an invaluable tool in academic research and industrial quality control. uni-muenchen.deazom.com The fundamental principle of chiral GC lies in the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the surface of the capillary column. This transient formation of diastereomeric complexes results in different retention times for each enantiomer, enabling their separation and quantification. azom.com

For compounds like this compound, which contains both a carboxylic acid and an amide functional group, derivatization is a critical prerequisite for successful GC analysis. These polar functional groups must be converted into more volatile and thermally stable derivatives to ensure good chromatographic peak shape and prevent unwanted interactions with the stationary phase. researchgate.net A common two-step derivatization process involves esterification of the carboxyl group, for instance, through reaction with methanolic HCl, followed by acylation or silylation of the amino group. However, as the amino group in the target compound is already acetylated, further derivatization may focus solely on the carboxyl group. The choice of derivatizing agent is crucial as it can influence chromatographic resolution and, in some cases, even the elution order of the enantiomers.

The selection of the chiral stationary phase is paramount for achieving enantioseparation. Cyclodextrin derivatives and amino acid-based selectors are among the most widely used and effective CSPs for the resolution of amino acid enantiomers and their derivatives. uni-muenchen.deresearchgate.net Modified cyclodextrins, such as those bonded to a polysiloxane backbone, offer a variety of chiral environments that can interact with the derivatized analyte through inclusion complexation and other intermolecular forces. azom.comgcms.cz Similarly, CSPs based on amino acid derivatives, like the Chirasil-type phases, provide enantioselectivity through hydrogen bonding and dipole-dipole interactions. azom.comresearchgate.net

The operational parameters of the GC system, including the temperature program, carrier gas flow rate, and detector settings, are optimized to maximize the resolution between the enantiomeric peaks. A slower temperature ramp or isothermal analysis at a lower temperature often enhances chiral selectivity. The coupling of GC with a mass spectrometer allows for the unambiguous identification of the separated enantiomers and enables trace-level analysis through selected ion monitoring (SIM). azom.com

While specific research findings on the direct GC analysis of this compound are not extensively documented, the established methodologies for the chiral separation of cyclic and N-acetylated amino acids provide a robust framework for its characterization. The data presented in the following table is illustrative of typical conditions and results obtained for the enantioseparation of structurally related chiral compounds using GC with various chiral stationary phases.

| Chiral Stationary Phase | Column Dimensions | Carrier Gas/Flow Rate | Temperature Program | Analyte Type (Representative) | Derivatization | Retention Times (min) | Resolution (Rs) |

| Chirasil-L-Val | 25 m x 0.25 mm ID | Hydrogen | 90°C (5 min) to 180°C at 4°C/min | N-TFA-amino acid isopropyl esters | Trifluoroacetylation and Isopropylation | Enantiomer 1: 15.2, Enantiomer 2: 16.1 | >1.5 |

| CP Chirasil-DEX CB | 25 m x 0.25 mm ID, 0.25 µm film | Helium, 1 mL/min | 100°C isothermal | Cyclic secondary alcohol acetates | Acetylation | Enantiomer 1: 22.5, Enantiomer 2: 23.8 | >2.0 |

| Rt-βDEXsm | 30 m x 0.25 mm ID, 0.25 µm film | Nitrogen | 60°C (1 min) to 200°C at 2°C/min | N-acetylated amino acid methyl esters | Methylation | Enantiomer 1: 35.4, Enantiomer 2: 36.5 | >1.8 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies: Mechanistic and Theoretical Perspectives

Theoretical Frameworks for SAR and QSAR Analysis

The fundamental principle of SAR and QSAR is that the biological activity of a chemical compound is a function of its molecular structure and properties. frontiersin.org QSAR models express this relationship mathematically, providing a predictive tool in drug design. frontiersin.orgnih.gov

Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.net The selection of appropriate descriptors is a critical step in developing a robust QSAR model. fip.org For a molecule like (S)-Acetylaminocyclohexylacetic acid, a variety of descriptors can be derived, categorized by their dimensionality. nih.gov

1D Descriptors: These are the simplest descriptors, derived from the molecular formula, and include molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and counts of specific structural features.

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's shape, volume, and surface area.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters. nih.gov

The following table provides examples of molecular descriptors that would be relevant for a QSAR study of this compound and its analogues.

| Descriptor Category | Descriptor Example | Description |

| Constitutional (0D/1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms or specific types of atoms (e.g., carbon, oxygen, nitrogen). | |

| Topological (2D) | Wiener Index | A distance-based topological index that reflects molecular branching. |

| Molecular Connectivity Indices | Describe the degree of branching and connectivity in a molecule. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

Once molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). unipd.it

Commonly used statistical modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. researchgate.net

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced, non-linear methods are also employed, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (kNN). researchgate.net

The validity and predictive power of a developed QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.gov

Correlating Structural Features with Reactivity Profiles

The reactivity of this compound and its analogues is intrinsically linked to their structural features. SAR studies on the parent compound, gabapentin (B195806), and its analogues have provided insights into the structural requirements for biological activity. These studies have shown that modifications to the cyclohexyl ring and the amino acid moiety can significantly impact affinity for the α2-δ subunit of voltage-gated calcium channels, a primary target for this class of compounds.

Key structural features of this compound that are likely to influence its reactivity and biological activity include:

The Acetylamino Group: The presence and position of the acetylamino group can affect the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

The Carboxylic Acid Group: This acidic moiety is typically ionized at physiological pH and can form important ionic interactions or hydrogen bonds with receptor sites.

The Acetic Acid Side Chain: The length and flexibility of this chain are crucial for positioning the carboxylic acid group correctly for interaction with its target.

Structure-reactivity relationship studies would systematically modify these features to probe their importance. For instance, altering the substitution pattern on the cyclohexyl ring or replacing the acetyl group with other functionalities would reveal how these changes affect the compound's binding affinity and efficacy. nih.gov

Theoretical Models of Ligand-Receptor Interactions

Theoretical models of ligand-receptor interactions for this compound are largely inferred from studies on gabapentin and pregabalin. These compounds are known to bind to the α2-δ subunit of voltage-gated calcium channels. While the precise binding mode is still a subject of investigation, computational modeling techniques such as molecular docking can be used to predict how this compound might interact with this target.

A theoretical model for the interaction of this compound with its receptor would likely involve:

Ionic Interactions: The carboxylate group of the molecule is expected to form a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the binding site.

Hydrogen Bonding: The acetylamino group and the carboxylic acid can act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with the receptor.

The stereochemistry of the molecule, specifically the (S)-configuration, is expected to be crucial for achieving the optimal orientation within the binding site for these interactions to occur. A theoretical model could explain why one enantiomer is more active than the other. nih.gov

Computational Design and Prediction of Novel Analogues with Modified Chemical Profiles

The insights gained from SAR and QSAR studies, along with theoretical models of ligand-receptor interactions, provide a powerful platform for the computational design of novel analogues of this compound. nih.gov The goal of such design efforts is to create new molecules with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.

The process of computational design typically involves:

Scaffold Hopping or Modification: Starting with the core structure of this compound, chemists can computationally explore modifications to the scaffold or replace parts of it with other chemical groups that are predicted to have similar or improved properties.

Virtual Screening: Large libraries of virtual compounds can be screened against a 3D model of the target receptor using molecular docking simulations to predict their binding affinities.

QSAR Model-Based Prediction: A validated QSAR model can be used to predict the biological activity of newly designed, virtual compounds based on their calculated molecular descriptors. fip.org

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues, helping to prioritize compounds with favorable drug-like properties.

The following table illustrates how different structural modifications could be computationally explored to design novel analogues with potentially improved profiles.

| Original Moiety in this compound | Proposed Modification | Desired Change in Chemical Profile | Computational Method |

| Cyclohexyl Ring | Introduction of polar substituents (e.g., -OH, -F) | Increase polarity, potentially improve solubility and alter binding interactions. | Molecular Docking, QSAR |

| Acetyl Group | Replacement with other acyl groups (e.g., propionyl, benzoyl) | Modulate lipophilicity and steric bulk, potentially enhance binding affinity. | Molecular Docking, QSAR |

| Acetic Acid Side Chain | Lengthening or shortening the alkyl chain | Optimize the positioning of the carboxylic acid for receptor interaction. | Conformational Analysis, Molecular Docking |

| Carboxylic Acid | Bioisosteric replacement (e.g., tetrazole) | Maintain acidic character while potentially improving metabolic stability or cell permeability. | Bioisosteric Replacement Tools, ADMET Prediction |

Through these computational approaches, novel analogues of this compound can be rationally designed and prioritized for synthesis and experimental testing, accelerating the discovery of new therapeutic agents.

Emerging Research Directions and Academic Significance

(S)-Acetylaminocyclohexylacetic Acid as a Chiral Building Block in Advanced Organic Synthesis

This compound has emerged as a significant chiral building block in the field of advanced organic synthesis. Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and other biologically active molecules. The stereochemistry of a drug is crucial as different enantiomers of a molecule can have vastly different pharmacological effects. wikipedia.orgacs.org The "(S)" configuration of the chiral center in this compound makes it a valuable starting material for the synthesis of complex target molecules with a specific, desired stereochemistry. nih.govgoogle.com

The utility of this compound as a chiral building block stems from several key features of its structure. The presence of both a carboxylic acid and an acetylamino group provides two distinct points for chemical modification, allowing for the stepwise construction of more complex molecular architectures. The cyclohexane (B81311) ring imparts a degree of rigidity to the molecule, which can be advantageous in controlling the stereochemical outcome of subsequent reactions. This defined three-dimensional structure can influence the approach of reagents, leading to high levels of diastereoselectivity in synthetic transformations.

In asymmetric synthesis, chiral building blocks like this compound are incorporated into a larger molecule, transferring their chirality to the final product. This strategy is often more efficient and reliable than creating the desired stereocenter during the synthesis. The demand for enantiomerically pure drugs continues to grow, and with it, the importance of readily available and versatile chiral building blocks. The unique combination of a defined stereocenter, a cyclic backbone, and versatile functional groups in this compound positions it as a valuable tool for synthetic chemists.

| Feature | Significance in Organic Synthesis |

| (S)-Stereocenter | Pre-defined chiral center for the synthesis of enantiomerically pure compounds. |

| Cyclohexane Ring | Provides conformational rigidity, influencing stereoselectivity in reactions. |

| Carboxylic Acid Group | A versatile handle for further chemical transformations such as amide bond formation. |

| Acetylamino Group | Can be hydrolyzed to a primary amine for further functionalization. |

Contribution to the Understanding of Conformational Constraints in Cyclic Amino Acid Derivatives

The study of this compound and related cyclic amino acid derivatives provides significant insights into the role of conformational constraints in molecular recognition and biological activity. Conformational constraint refers to the restriction of the flexibility of a molecule, often by incorporating cyclic structures. nih.gov In peptides and other bioactive molecules, a constrained conformation can lead to a higher binding affinity and selectivity for a biological target. nih.gov

The cyclohexane ring in this compound significantly limits the number of possible conformations the molecule can adopt compared to its acyclic counterparts. This rigidity allows researchers to study the influence of a well-defined three-dimensional structure on molecular interactions. By incorporating this and similar constrained amino acids into peptides, scientists can investigate how specific spatial arrangements of functional groups affect biological activity. researchgate.net

Understanding these structure-activity relationships is crucial for the rational design of new drugs and therapeutic agents. The data gathered from studying conformationally constrained molecules like this compound can be used to develop computational models that predict the biological activity of new compounds. This knowledge aids in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but may have improved properties such as increased stability and oral bioavailability.

| Property | Implication of Conformational Constraint |

| Molecular Flexibility | Reduced, leading to a more defined three-dimensional structure. |

| Binding Affinity | Can be enhanced due to a lower entropic penalty upon binding to a target. |

| Biological Selectivity | May be increased as the constrained conformation fits a specific receptor more precisely. |

| Metabolic Stability | Often improved as the rigid structure can be less susceptible to enzymatic degradation. |

Development of New Synthetic Methodologies Facilitated by the Compound's Structure

The unique structural features of this compound can facilitate the development of novel synthetic methodologies. The combination of a chiral center, a rigid cyclic framework, and orthogonal functional groups makes it an interesting substrate for exploring new chemical reactions and transformations. nih.govresearchgate.netrsdjournal.org

For instance, the defined stereochemistry and conformational rigidity of the molecule can be exploited in the development of new diastereoselective reactions. The cyclohexane ring can act as a stereodirecting group, influencing the stereochemical outcome of reactions at adjacent positions. This can lead to the development of new methods for the synthesis of complex molecules with multiple stereocenters.

| Structural Feature | Potential for Methodological Development |

| Defined Stereochemistry | Development of new diastereoselective and enantioselective reactions. |

| Rigid Cyclohexane Backbone | Use as a scaffold for the spatial arrangement of functional groups in catalysis. |

| Orthogonal Functional Groups | Exploration of new chemoselective and protecting group strategies. |

Role in Probing Fundamental Chemical and Stereochemical Principles

This compound serves as an excellent model compound for probing and illustrating fundamental principles of chemistry and stereochemistry. wikipedia.orguou.ac.in Its well-defined structure allows for the clear demonstration of concepts such as chirality, enantiomers, and diastereomers. khanacademy.orgyoutube.com

The single chiral center with the (S) configuration provides a straightforward example for teaching and understanding the Cahn-Ingold-Prelog priority rules for assigning stereochemistry. wikipedia.org The comparison of the physical and chemical properties of this compound with its (R)-enantiomer can be used to illustrate the concept of enantiomerism.

Moreover, the rigid cyclohexane ring allows for the study of conformational analysis in cyclic systems. The different possible chair and boat conformations of the cyclohexane ring and their relative energies can be explored, providing a practical example of these fundamental concepts. The influence of the substituents on the conformational equilibrium can also be investigated. By serving as a tangible example, this compound can help to solidify the understanding of these abstract but crucial principles of organic chemistry.

| Stereochemical Concept | Illustration with this compound |

| Chirality | The molecule is non-superimposable on its mirror image due to the chiral center. |

| Enantiomers | The (S)- and (R)-forms are enantiomers with identical physical properties except for the direction of rotation of plane-polarized light. |

| Diastereomers | Introduction of a second chiral center would lead to diastereomers with different physical and chemical properties. |

| Conformational Analysis | The cyclohexane ring can exist in different chair and boat conformations. |

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis methods for (S)-Acetylaminocyclohexylacetic acid, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via reaction of glycine derivatives with acetic anhydride, followed by cyclohexyl group introduction through substitution or condensation reactions. Key steps include:

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Purity Verification : Employ HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (¹H and ¹³C) to confirm >95% purity .

- Data Table :

| Synthesis Step | Reagents/Conditions | Purification Method | Purity Assessment |

|---|---|---|---|

| Glycine acylation | Acetic anhydride, 80°C, 2h | Filtration, solvent removal | TLC (Rf = 0.5 in EtOAc) |

| Cyclohexylation | Cyclohexyl bromide, KOH, DMF | Column chromatography | HPLC (Retention time: 8.2 min) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify acetyl (δ ~2.0 ppm, singlet) and cyclohexyl protons (δ ~1.2–1.8 ppm, multiplet). Carboxylic acid protons appear at δ ~12 ppm (broad) in DMSO-d₆ .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for acetyl and carboxylic acid) .

- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ ion at m/z 199.25) .

Q. How should researchers design experiments to study the hydrolysis kinetics of this compound?

- Methodological Answer :

- pH-Dependent Hydrolysis : Prepare buffers (pH 2–10) and monitor hydrolysis via UV-Vis (absorbance at 260 nm) or HPLC.

- Temperature Control : Use thermostated water baths (25–60°C) to determine activation energy via Arrhenius plots.

- Data Analysis : Fit kinetic data to first-order models using software like OriginLab or Python’s SciPy .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective acylation .

- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with reference standards .

Q. What computational models are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :